molecular formula C19H42ClN3 B1654487 2-Octadecylguanidine CAS No. 23604-21-9

2-Octadecylguanidine

Cat. No.: B1654487
CAS No.: 23604-21-9
M. Wt: 348.0 g/mol
InChI Key: WPUFMGPAQNCUGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, including 2-Octadecylguanidine, has been a topic of interest in recent years. Traditional methods for the preparation of guanidines involve transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C19H41N3. Its average mass is 311.549 Da and its monoisotopic mass is 311.330048 Da . Further structural analysis would require more specific tools and techniques .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Octadecylguanidine involves the reaction of octadecylamine with cyanamide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Octadecylamine", "Cyanamide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Octadecylamine is reacted with cyanamide in the presence of sodium hydroxide to form 2-Octadecylguanidine intermediate.", "Step 2: The intermediate is then hydrolyzed with hydrochloric acid to form 2-Octadecylguanidine hydrochloride.", "Step 3: The hydrochloride salt is then decarboxylated by heating with sodium hydroxide to yield the final product, 2-Octadecylguanidine." ] }

23604-21-9

Molecular Formula

C19H42ClN3

Molecular Weight

348.0 g/mol

IUPAC Name

2-octadecylguanidine;hydrochloride

InChI

InChI=1S/C19H41N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h2-18H2,1H3,(H4,20,21,22);1H

InChI Key

WPUFMGPAQNCUGT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN=C(N)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C(N)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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